Nonyl isovalerate

Safety Transportation Flash Point

Nonyl isovalerate (CAS 7786-47-2), the nonyl ester of 3-methylbutanoic acid, is a fatty alcohol ester valued in flavor and fragrance (F&F) applications for its distinct heavy fruit odor profile, described as apple-hazelnut with citrus notes and a sweet, warm, floral taste. It is practically insoluble in water but miscible with alcohol and oils , placing it in a class of high-molecular-weight esters where small structural modifications produce significant shifts in volatility, substantivity, and sensory character—factors critical to formulation performance.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 7786-47-2
Cat. No. B12755454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyl isovalerate
CAS7786-47-2
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)CC(C)C
InChIInChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-16-14(15)12-13(2)3/h13H,4-12H2,1-3H3
InChIKeyJHKZVDVMXZGMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol;  insoluble in water

Nonyl Isovalerate (CAS 7786-47-2) for Industrial & Scientific Procurement: A Technical Baseline


Nonyl isovalerate (CAS 7786-47-2), the nonyl ester of 3-methylbutanoic acid, is a fatty alcohol ester [1] valued in flavor and fragrance (F&F) applications for its distinct heavy fruit odor profile, described as apple-hazelnut with citrus notes and a sweet, warm, floral taste . It is practically insoluble in water but miscible with alcohol and oils , placing it in a class of high-molecular-weight esters where small structural modifications produce significant shifts in volatility, substantivity, and sensory character—factors critical to formulation performance.

Why Generic Substitution Fails for Nonyl Isovalerate: The Flavor Ester Volatility-Perception Trade-off


Flavor esters are frequently treated as interchangeable when they share a common acid or alcohol backbone, yet the sensory and functional outcome is governed by the entire molecule. Substituting nonyl isovalerate with a lower-molecular-weight isovalerate ester (e.g., ethyl isovalerate) or a nonyl ester of a shorter acid (e.g., nonyl acetate) fundamentally alters the product because the nonyl chain critically modulates vapor pressure, lipophilicity (log P), and olfactory threshold [1]. These parameters dictate not only the perceived odor character but also the release kinetics, thermal stability during processing, and longevity in the final matrix—making blind substitution a risk to both sensory identity and process robustness.

Nonyl Isovalerate Procurement: Direct Evidence of Differentiation vs. Closest Analogs


Flameproof Storage & Transport: Flash Point Advantage over Ethyl Isovalerate

Nonyl isovalerate exhibits a significantly higher flash point than its lower-molecular-weight analog, ethyl isovalerate. This translates to a safer flammability classification for storage and transport. Ethyl isovalerate has a flash point of 26.7 °C , classifying it as a highly flammable liquid, whereas nonyl isovalerate has a flash point of 115 °C , well above standard thresholds for flammable liquid classification.

Safety Transportation Flash Point Flammability Regulatory Compliance

Thermal Process Stability: Volatility Differential Enables High-Heat Applications

The vapor pressure of nonyl isovalerate is orders of magnitude lower than that of the commonly used ethyl isovalerate, directly impacting losses during high-temperature manufacturing processes such as baking, extrusion, or spray drying. At 25 °C, nonyl isovalerate exerts a vapor pressure of approximately 0.009 mm Hg , compared to 7.5–7.9 mm Hg for ethyl isovalerate . This corresponds to a boiling point differential of over 130 °C (nonyl isovalerate: 264 °C; ethyl isovalerate: 135 °C).

Volatility Vapor Pressure Boiling Point Thermal Stability Flavor Retention

Enhanced Hydrophobicity & Matrix Partitioning Driven by Elevated log P

The nonyl chain imparts a log P (octanol-water partition coefficient) that is dramatically higher than that of short-chain isovalerate esters. Nonyl isovalerate has a log P estimated between 5.2 and 5.8 , in contrast to ethyl isovalerate, which has a log P around 2.3–2.8 [1]. This large difference in hydrophobicity means nonyl isovalerate will preferentially partition into lipid phases of a product matrix rather than the aqueous phase, altering release kinetics and perceived flavor longevity.

Lipophilicity log P Formulation Release Kinetics Food Matrix

Predicted Lower Olfactory Threshold via Chain-Length Dependence Model

A published non-linear regression model for aliphatic esters relates the carbon chain length (n) to the olfactory detection threshold (pOL). The model shows that pOL increases asymptotically with chain length for ester homologous series [1]. With n=14 heavy atoms (vs. 7 for ethyl isovalerate), nonyl isovalerate is predicted to have a much lower odor detection concentration, meaning it is perceptible at trace levels where ethyl isovalerate would be undetectable. While a precise experimental pOL for nonyl isovalerate is not available, the class-level model (R²=0.90) supports a substantial potency advantage. Observed usage levels of 0.5–2 ppm in finished foods align with this high potency.

Olfactory Threshold Odor Detection Structure-Activity Relationship Sensory Science

Evidence-Based Application Scenarios for Procuring Nonyl Isovalerate (7786-47-2)


Long-Shelf-Life Baked Goods & Thermally Processed Savory Foods

The low vapor pressure (0.009 mm Hg at 25 °C) and high boiling point (264 °C) , directly compared to lighter esters like ethyl isovalerate, ensure that nonyl isovalerate remains in the product matrix after baking, extrusion, or frying. This makes it the preferred procurement choice for industrial bakeries and snack manufacturers where oven-proof flavoring is critical, avoiding the rapid volatilization loss inherent to short-chain isovalerate alternatives .

Low-Dosage, High-Impact Flavor Formulations

The class-level inference from the olfactory threshold model [1] is corroborated by recommended usage levels of 0.5–2 ppm in finished food, which is roughly 1000-fold lower than the 3000 ppm reported for ethyl isovalerate in pineapple flavors. This potency allows flavor houses to design 'high-impact' bases with minimal carrier solvent, reducing shipping weight and procurement volume without sacrificing sensory strength.

Fat-Continuous and Lipid-Based Flavor Delivery Systems

The high log P (5.2–5.8) promotes preferential partitioning into fats and oils. This property is essential for designing stable flavor emulsions for confectionery, dairy blends, and lipid-based flavor carriers, where the compound's release must be retarded relative to its more water-soluble, low-log P analogs. Its targeted application here is directly tied to its hydrophobicity advantage.

Non-Flammable Liquid Storage in High-Volume Manufacturing

With a flash point of 115 °C —nearly 90 °C higher than ethyl isovalerate's 26.7 °C—nonyl isovalerate can be stored in standard, non-flameproof warehouses under many regulatory frameworks. This reduces capital expenditure for end-users who currently handle flammable flavor ingredients, providing a clear procurement advantage for large-scale contract manufacturers and bottlers.

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